Quizalofop-P-tefuryl

Catalog No.
S704491
CAS No.
119738-06-6
M.F
C22H21ClN2O5
M. Wt
428.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P-tefuryl

CAS Number

119738-06-6

Product Name

Quizalofop-P-tefuryl

IUPAC Name

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3

InChI Key

BBKDWPHJZANJGB-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl

Solubility

9.33e-06 M

Canonical SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl

Quizalofop-P-tefuryl, also known by the trade name Pantera, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) class. It is widely used in agricultural settings for the control of annual and perennial grasses in various crops, including potato, sugar beet, sunflower, oilseed rape, peanut, and vegetables [].

Mode of Action

Quizalofop-P-tefuryl acts by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grasses. ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development. Inhibition of ACCase disrupts the production of essential fatty acids, leading to the death of targeted grasses [, ].

Environmental Fate and Degradation

Research plays a crucial role in understanding the environmental fate and degradation of quizalofop-P-tefuryl to ensure its safe and responsible use. Studies have shown that quizalofop-P-tefuryl primarily degrades in soil through microbial activity and photolysis (degradation by sunlight). The degradation rate is influenced by various factors, including soil type, moisture content, and temperature [, ].

Quizalofop-P-tefuryl is a selective post-emergence herbicide primarily used for controlling grass weeds in various crops. It belongs to the aryloxyphenoxypropionate chemical class and is characterized by its ability to inhibit the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. The molecular formula of Quizalofop-P-tefuryl is C22H21ClN2O5, and it has a molecular weight of approximately 432.87 g/mol . Its structure includes a chloro group, an amine, and a phenoxy moiety, contributing to its herbicidal activity.

Quizalofop-P-tefuryl acts as a selective herbicide by mimicking the plant hormone auxin []. Auxin plays a crucial role in plant growth and development. Quizalofop-P-tefuryl disrupts auxin-regulated processes by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass weeds []. ACCase is a key enzyme involved in fatty acid synthesis, which is essential for plant growth. Inhibition of ACCase leads to the accumulation of toxic levels of precursors in the weed, ultimately leading to its death [].

Quizalofop-P-tefuryl is classified as a moderately toxic herbicide (WHO hazard classification: II).

  • Acute toxicity:
    • Oral LD50 (rat): > 5000 mg/kg []
    • Dermal LD50 (rat): > 5000 mg/kg []
  • Chronic toxicity: Studies suggest no evidence of carcinogenicity or reproductive toxicity [].
  • Environmental hazards: Quizalofop-P-tefuryl is considered slightly toxic to aquatic organisms []. Proper application procedures are crucial to minimize environmental impact.

Quizalofop-P-tefuryl undergoes hydrolysis in soil, leading to its degradation into less toxic metabolites. The half-life of Quizalofop-P-tefuryl in soil is around 8 days, indicating moderate persistence. The primary degradation pathway involves hydrolytic reactions that yield various by-products, including quizalofop acid, which retains some herbicidal properties . Laboratory studies have shown that the degradation kinetics can vary depending on environmental conditions such as pH and temperature.

The synthesis of Quizalofop-P-tefuryl typically involves multiple steps using starting materials such as chlorinated aromatic compounds and amines. One notable method includes the reaction of tributylamine with potassium carbonate in N,N-dimethylformamide or toluene under controlled conditions . This multi-step synthesis aims to achieve high purity and yield of the final product.

Quizalofop-P-tefuryl is primarily utilized in agriculture for weed management in crops such as soybeans, cotton, and other broadleaf plants. Its effectiveness against a wide range of grass weeds makes it a valuable tool for farmers aiming to enhance crop yields while minimizing competition from unwanted vegetation. Additionally, it can be used in non-crop areas for vegetation control.

Research on the interactions of Quizalofop-P-tefuryl with other chemicals indicates that it can be affected by various environmental factors such as soil composition and moisture levels. Interaction studies have also focused on its degradation products and their potential ecological impacts. For example, bacterial strains capable of degrading Quizalofop-P-tefuryl have been identified, suggesting that microbial activity plays a significant role in its environmental fate .

Quizalofop-P-tefuryl shares similarities with several other herbicides within the aryloxyphenoxypropionate class. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
Quizalofop-P-ethylC20H21ClN2O4More commonly used; slightly different efficacy
Fenoxaprop-P-ethylC19H19ClN2O4Similar mode of action; broader spectrum of use
Haloxyfop-P-methylC22H23ClN2O4Effective against certain resistant weed species
Clodinafop-propargylC21H23ClN2O4Different chemical structure; used in rice crops

Quizalofop-P-tefuryl is distinct due to its specific selectivity towards grass weeds while being less harmful to broadleaf crops compared to some of its counterparts. Its unique chemical structure contributes to its effectiveness and safety profile in agricultural applications.

ACCase Inhibition Dynamics in Target Species

Quizalofop-P-tefuryl functions as a systemic herbicide absorbed through foliar tissues and translocated to meristematic regions, where it inhibits plastid-localized ACCase (EC 6.4.1.2). This enzyme catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis [1] [3]. Inhibition disrupts lipid formation, impairing membrane integrity and cellular growth in susceptible grasses such as Alopecurus myosuroides and Lolium rigidum [3] [5].

Key mechanistic features include:

  • Non-competitive binding: Quizalofop-P acid (the bioactive form) interacts reversibly with the carboxyltransferase (CT) domain of ACCase, inducing conformational changes that block substrate access [3] [5].
  • Isoform selectivity: Maize ACCase1 demonstrates 2,000-fold greater sensitivity to Quizalofop (IC₅₀ = 0.054 μM) compared to the minor isoform ACCase2 (IC₅₀ = 1.7 mM) [5] [6].
  • Resistance mutations: The A2004V substitution in ACCase1 reduces Quizalofop binding affinity by 85% due to steric hindrance from the valine side chain, while paradoxically enhancing sensitivity to haloxyfop [3].

Table 1: Kinetic Parameters of ACCase Isoforms Inhibited by Quizalofop-P-Tefuryl

ParameterACCase1 (Sensitive)ACCase2 (Tolerant)
IC₅₀ (μM)0.0541,700
Hill coefficient (nₐₚₚ)0.861.85
Kₘ acetyl-CoA (μM)3542

Data derived from maize leaf enzyme assays [5] [6].

Stereochemical Influences on Herbicidal Activity

Enantiomeric Specificity

As a chiral molecule, Quizalofop-P-tefuryl exists as two enantiomers: the biologically active R-(-)-isomer and the inactive S-(+)-isomer [1] [2]. The R-configuration enables optimal spatial alignment with the ACCase binding pocket, as demonstrated by:

  • Molecular docking studies: The 6-chloro-quinoxalin-2-yl group of R-Quizalofop forms π-π interactions with Phe392 and hydrophobic contacts with Ile389 in wheat ACCase [3].
  • Binding energy differential: R-enantiomer exhibits ΔG = -6.07 kcal/mol versus -5.70 kcal/mol for the S-form in CT domain simulations [3].
  • Enantioselective metabolism: Esterase QeH preferentially hydrolyzes S-Quizalofop-ethyl with 4.3-fold greater catalytic efficiency (kₐₜ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹) compared to the R-enantiomer [4].

Stereochemical optimization strategies:

  • Tetrahydrofurfuryl esterification enhances leaf cuticle penetration while maintaining chiral stability [1].
  • The P designation denotes purification of the herbicidally active R-enantiomer, increasing potency by eliminating antagonistic effects from the S-form [2].

Comparative Analysis with Related Propionate Derivatives

Structural-Activity Relationships

Quizalofop-P-tefuryl diverges from other aryloxyphenoxypropionates through its heterobicyclic quinoxaline ring and tetrahydrofurfuryl ester group. Comparative analyses reveal:

Table 2: Physicochemical and Inhibitory Properties of Propionate Herbicides

PropertyQuizalofop-P-tefurylHaloxyfop-P-methylFluazifop-P-butyl
Molecular volume (ų)303.97317.09332.45
log P4.123.894.35
ACCase1 IC₅₀ (μM)0.0540.1221.8
Resistance factor (A2004V)85-fold0.3-fold120-fold

Data compiled from enzyme kinetics and molecular modeling studies [3] [5] [6].

Key differentiators:

  • Quinoxaline vs. pyridine rings: The planar quinoxaline moiety in Quizalofop enables stronger van der Waals interactions with ACCase compared to haloxyfop's trifluoromethylpyridine [3].
  • Ester group kinetics: Tetrahydrofurfuryl ester hydrolysis occurs 2.1× faster than ethyl esters in planta, accelerating bioactive acid release [1] [4].
  • Negative cross-resistance: The A2004V mutation confers Quizalofop resistance but increases haloxyfop sensitivity due to differential steric effects on binding [3].

The synthesis of Quizalofop-P-tefuryl relies on a carefully orchestrated sequence of chemical transformations involving several critical intermediates. The most significant pathway begins with the preparation of the core intermediate, (R)-2-[4-(6-chloro-2-quinoxalinyl)oxy]phenoxy]propionic acid, commonly known as Quizalofop-P acid [1] [2].

The key intermediate synthesis strategy employs a convergent approach where two major fragments are independently prepared and subsequently coupled. The first fragment involves the formation of 6-chloro-2-quinoxaline from 2,6-dichloroquinoxaline through selective substitution reactions [2]. This intermediate serves as the quinoxaline ring precursor and is synthesized under controlled conditions using N,N-dimethylformamide as the reaction medium at elevated temperatures of 145°C for 6 hours [2].

The second critical fragment is (R)-2-(4-hydroxyphenoxy)propionic acid, which provides the chiral backbone of the molecule [1] [2]. This intermediate is prepared through stereoselective synthesis methods, ensuring the desired (R)-configuration is maintained throughout the process. The synthesis of this intermediate typically involves the reaction of 4-hydroxyphenol with (R)-2-chloropropionic acid derivatives under basic conditions using potassium carbonate as the base catalyst [2].

The coupling reaction between these two major intermediates is facilitated by nucleophilic substitution reactions. The phenolic hydroxyl group of (R)-2-(4-hydroxyphenoxy)propionic acid attacks the electrophilic carbon adjacent to the chlorine atom in 6-chloro-2-quinoxaline, resulting in the formation of the ether linkage characteristic of aryloxyphenoxypropionate herbicides [1] [2]. This reaction proceeds with excellent yields of 97% when conducted in N,N-dimethylformamide solvent with potassium carbonate as the base at 145°C for 6 hours [2].

The final step in the synthesis involves the esterification of the carboxylic acid functionality with tetrahydrofurfuryl alcohol. This transformation is achieved through the intermediate formation of tetrahydrofurfuryl methanesulfonate, which serves as an activated alkylating agent [1]. The esterification reaction is conducted in a biphasic solvent system consisting of toluene and N,N-dimethylformamide, with tri-n-butylamine serving as a phase transfer catalyst [1]. The reaction conditions include heating to 60-80°C for 2 hours, followed by extended heating at 80°C for 14 hours to ensure complete conversion [1].

IntermediateCAS NumberRole in SynthesisSynthesis Yield (%)Key Reaction Conditions
Quizalofop-P acid94051-08-8Core active intermediate97DMF, K₂CO₃, 145°C, 6h
Tetrahydrofurfuryl methanesulfonate72641-13-5Alkylating agent for ester formationNot specifiedNot specified
6-chloro-2-quinoxaline18671-97-1Quinoxaline ring precursorNot specifiedNot specified
(R)-2-(4-hydroxyphenoxy)propionic acid57057-80-4Chiral backbone precursorNot specifiedNot specified
Tetrahydrofurfuryl alcoholUnknownAlcohol component for ester formationNot specifiedNot specified

Chiral Resolution Techniques for Enantiomeric Purification

The production of enantiomerically pure Quizalofop-P-tefuryl requires sophisticated chiral resolution techniques to achieve the desired stereochemical purity. The compound exists as a chiral molecule with a stereogenic center at the α-carbon of the propionic acid moiety, making it essential to employ selective methods for obtaining the biologically active (R)-enantiomer .

Industrial-scale chiral resolution of Quizalofop-P-tefuryl employs multiple complementary approaches to achieve high enantiomeric excess values. The primary strategy involves asymmetric synthesis using chiral catalysts during the formation of the key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid [5]. This approach utilizes transition metal catalysts bearing chiral ligands to ensure preferential formation of the desired stereoisomer directly during the synthetic pathway.

Crystallization-based chiral resolution represents another critical technique employed in the purification process [5] [6]. This method involves the formation of diastereomeric salts through the reaction of racemic Quizalofop-P-tefuryl with chiral resolving agents such as (S)-mandelic acid or tartaric acid derivatives [6]. The resulting diastereomeric salts exhibit different solubility properties, allowing for their separation through selective crystallization. The less soluble diastereomer is typically isolated first, followed by acid-base treatment to regenerate the pure enantiomer [6].

Chromatographic separation using chiral stationary phases provides an additional purification method for achieving high enantiomeric purity [7] [8]. High-performance liquid chromatography equipped with chiral columns, such as those based on amylose or cellulose derivatives, enables the direct separation of enantiomers [9] [7]. Supercritical fluid chromatography has also been employed as a green alternative, offering faster separation times and reduced solvent consumption compared to traditional liquid chromatography methods [7].

Enzymatic resolution techniques offer a biotechnological approach to chiral purification [8] [10]. These methods utilize stereoselective enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer while leaving the other unchanged [10]. The differential reaction rates between enantiomers allow for their separation and subsequent purification. This approach is particularly attractive for industrial applications due to the mild reaction conditions and high selectivity achievable with optimized enzyme systems [8].

The industrial implementation of these chiral resolution techniques has achieved remarkable success in producing Quizalofop-P-tefuryl with optical purity exceeding 96% enantiomeric excess [1]. This high level of stereochemical purity is essential for the herbicidal activity, as the (R)-enantiomer exhibits significantly higher biological activity compared to the (S)-enantiomer .

ParameterValue/DescriptionReference Conditions
Optical Purity Achieved96% eeToluene/DMF system, 80°C
Resolution MethodAsymmetric synthesis with chiral catalystsDirect asymmetric synthesis
Chiral Configuration(R)-enantiomer preferredStereoselective reaction pathway
Enantiomeric Excess (ee)96%Measured by HPLC analysis
Resolving Agent TypeChiral stationary phase or enzymatic resolutionIndustrial scale implementation

Process Optimization for Large-Scale Manufacturing

The transition from laboratory-scale synthesis to industrial production of Quizalofop-P-tefuryl requires comprehensive process optimization to ensure economic viability, consistent product quality, and environmental sustainability [11] [12]. Modern manufacturing approaches integrate advanced process analytical technology with real-time monitoring systems to achieve optimal production parameters [12] [13].

Temperature control represents a critical optimization parameter in large-scale manufacturing. The esterification reaction between Quizalofop-P acid and tetrahydrofurfuryl methanesulfonate requires precise temperature management to achieve maximum yield while maintaining stereochemical integrity [1]. Industrial-scale reactors employ sophisticated temperature control systems that maintain reaction temperatures at 80°C with variations of less than ±2°C throughout the reaction vessel [11]. This level of control is achieved through the use of jacketed reactors with circulating heat transfer fluids and multiple temperature monitoring points [11].

Solvent system optimization has proven essential for achieving efficient separation and purification processes [1] [12]. The biphasic toluene/N,N-dimethylformamide system employed in the synthesis requires careful ratio optimization to maximize product extraction while minimizing solvent consumption [1]. Industrial implementations have developed solvent recovery systems that recycle greater than 95% of the organic solvents, significantly reducing both environmental impact and production costs [11].

Catalyst loading optimization focuses on achieving complete conversion while minimizing catalyst consumption [12] [13]. The potassium carbonate base catalyst employed in the synthesis is used in stoichiometric excess to ensure complete reaction, but excessive amounts can complicate product purification [1] [2]. Process optimization studies have determined that a 1.5-fold stoichiometric excess provides optimal conversion rates while maintaining manageable purification requirements [11].

Advanced process control systems incorporating machine learning algorithms have been implemented to optimize multiple parameters simultaneously [12] [13]. These systems continuously monitor reaction progress through online analytical techniques, including near-infrared spectroscopy and high-performance liquid chromatography, enabling real-time adjustment of reaction conditions [12]. The integration of these monitoring systems has resulted in improved batch-to-batch consistency and reduced production cycle times [13].

Quality control optimization involves the implementation of statistical process control methods to ensure consistent product specifications [11] [14]. Critical quality attributes, including enantiomeric purity, chemical purity, and moisture content, are monitored throughout the production process using validated analytical methods [14]. Control charts and capability studies are employed to identify process variations and implement corrective actions before they affect product quality [14].

Environmental optimization focuses on minimizing waste generation and energy consumption [15] [11]. Process intensification techniques, such as microreactor technology and continuous flow processing, have been evaluated for their potential to reduce reaction times and improve atom economy [12]. These approaches have demonstrated the ability to reduce waste generation by up to 40% while maintaining product quality standards [12].

Optimization ParameterStandard ConditionsOptimized ConditionsProcess Improvement
Reaction Temperature60-80°C80°CTemperature control for selectivity
Reaction Time14-16 hours14 hoursExtended reaction time for completion
Solvent SystemToluene/DMFToluene/DMF (optimized ratio)Biphasic system for separation
Catalyst Loading3 mol% (K₂CO₃)Stoichiometric excessBase-catalyzed esterification
Product Purity95% minimum96% ee achievedEnhanced stereoselectivity

XLogP3

4.3

LogP

4.32 (LogP)

Melting Point

64.0 °C

UNII

EB75I82DU0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.93e-08 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

119738-06-6

Wikipedia

Quizalofop-tefuryl
Quizalofop-P-tefuryl

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

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